Linolenyl alcohol Linolenyl alcohol
Brand Name: Vulcanchem
CAS No.: 506-44-5
VCID: VC0013389
InChI: InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3/b4-3+,7-6+,10-9+
SMILES: CCC=CCC=CCC=CCCCCCCCCO
Molecular Formula: C18H32O
Molecular Weight: 264.4 g/mol

Linolenyl alcohol

CAS No.: 506-44-5

VCID: VC0013389

Molecular Formula: C18H32O

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

Linolenyl alcohol - 506-44-5

Description

Linolenyl alcohol, also known as Linolenic alcohol, is an unsaturated fatty alcohol . It can be found within the natural compounds of Cayratia trifolia and is extracted utilizing standard extraction techniques . Its potential as a natural antioxidant has spurred research into its capacity to neutralize harmful free radicals, which contributes to the development of natural antioxidant-based therapeutics and functional foods . Studies suggest that linolenyl alcohol exhibits significant antioxidant activity and could potentially be used to combat oxidative stress-related diseases .

Beyond its antioxidant properties, linolenyl alcohol also demonstrates antimicrobial activity . Specifically, it has been shown to inhibit the growth of Gram-positive bacteria in in-vitro studies . These findings suggest its utility as a therapeutic agent in pharmacology and nutraceutical applications, though further investigation is necessary to confirm its mechanisms and safety .

While the search results do not include similar chemical compounds, it is worth noting that other unsaturated alcohols, such as vitamin E and flavonoids, share structural similarities with linolenyl alcohol and are also known for their antioxidant properties . Further research may explore the comparative efficacy and potential synergistic effects of these compounds in various applications.

CAS No. 506-44-5
Product Name Linolenyl alcohol
Molecular Formula C18H32O
Molecular Weight 264.4 g/mol
IUPAC Name (9E,12E,15E)-octadeca-9,12,15-trien-1-ol
Standard InChI InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3/b4-3+,7-6+,10-9+
Standard InChIKey IKYKEVDKGZYRMQ-IUQGRGSQSA-N
SMILES CCC=CCC=CCC=CCCCCCCCCO
Canonical SMILES CCC=CCC=CCC=CCCCCCCCCO
Synonyms (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol;Z9Z12Z15-18OH;
PubChem Compound 5367327
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator